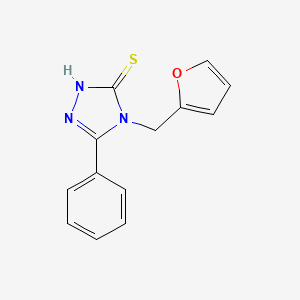

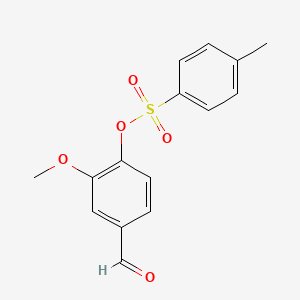

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, also known as (R)-Fluoren-9-yl Methyl Ketone (FMK), is an organic compound belonging to the class of ketones. It is an important intermediate in organic synthesis and is used as a reagent in a variety of reactions. FMK is a versatile and important reagent for many scientific research applications, such as drug synthesis, chemical synthesis, and biochemistry. In addition, FMK is known to have a number of biochemical and physiological effects on the human body.

Scientific Research Applications

Synthesis of Protected Azatryptophan Analogs : This compound is used in synthesizing differentially protected azatryptophan derivatives. These derivatives are significant in peptide-based drug discovery (Nimje et al., 2020).

Preparation of Modified Amino Acids : It's also involved in the preparation of modified amino acids for solid-phase syntheses of β-peptides, a process critical for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses (Šebesta & Seebach, 2003).

Self-assembled Structures Formation : Research has shown its application in forming self-assembled structures by Fmoc modified aliphatic uncharged single amino acids. These structures have potential applications in designing novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).

Bioimaging Applications : The compound has been used in linear and nonlinear photophysics and bioimaging of integrin-targeting water-soluble fluorenyl probes, which are significant for integrin imaging (Morales et al., 2010).

Synthesis of Cyclodepsipeptides : It's also utilized in the synthesis of complex head-to-side-chain cyclodepsipeptides, cyclic peptides with significant pharmaceutical potential (Pelay-Gimeno et al., 2016).

Enzyme-activated Surfactants : The compound has been employed in creating enzyme-activated surfactants for carbon nanotubes dispersion, useful in various nanotechnology applications (Cousins et al., 2009).

Biocatalytic Route to Chiral Precursors : It's used in a biocatalytic route for synthesizing chiral precursors of β-Substituted-γ-Amino Acids, important in the development of optically active compounds (Mukherjee & Martínez, 2011).

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNBKPSESKXKBL-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375893 |

Source

|

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid | |

CAS RN |

479064-98-7 |

Source

|

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)